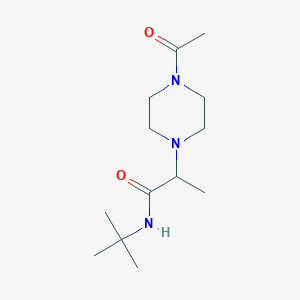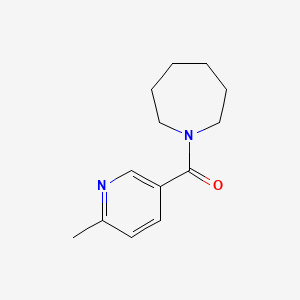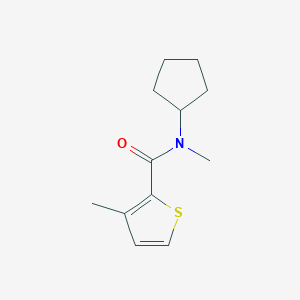
2-(4-acetylpiperazin-1-yl)-N-tert-butylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-acetylpiperazin-1-yl)-N-tert-butylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies.
作用機序
The exact mechanism of action of 2-(4-acetylpiperazin-1-yl)-N-tert-butylpropanamide is not fully understood. However, studies have shown that it acts on various molecular targets such as ion channels, receptors, and enzymes. It is believed to modulate the activity of these targets, leading to its pharmacological effects.
Biochemical and Physiological Effects:
2-(4-acetylpiperazin-1-yl)-N-tert-butylpropanamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to modulate the activity of ion channels and receptors, leading to its analgesic and anti-cancer effects.
実験室実験の利点と制限
One of the advantages of using 2-(4-acetylpiperazin-1-yl)-N-tert-butylpropanamide in lab experiments is its potential pharmacological properties. It has shown promising results in various studies, making it an attractive compound for further research. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
将来の方向性
There are several future directions for the research of 2-(4-acetylpiperazin-1-yl)-N-tert-butylpropanamide. One of the potential directions is to study its use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use as an anti-cancer agent, as it has shown promising results in various studies. Additionally, further research can be done to better understand its mechanism of action and to develop more efficient synthesis methods.
In conclusion, 2-(4-acetylpiperazin-1-yl)-N-tert-butylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. Its complex synthesis method and promising results in various studies make it an attractive compound for further research. Further research can be done to better understand its mechanism of action and to explore its potential use in treating various diseases.
合成法
The synthesis of 2-(4-acetylpiperazin-1-yl)-N-tert-butylpropanamide involves the reaction of tert-butyl 2-(4-formylpiperazin-1-yl)propanoate with acetic anhydride in the presence of a catalyst. The reaction yields the desired product, which can be purified using various techniques such as column chromatography, recrystallization, and distillation.
科学的研究の応用
2-(4-acetylpiperazin-1-yl)-N-tert-butylpropanamide has been extensively studied for its potential pharmacological properties. It has shown promising results in various studies, including its use as an anti-inflammatory agent, analgesic, and anti-cancer agent. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-tert-butylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2/c1-10(12(18)14-13(3,4)5)15-6-8-16(9-7-15)11(2)17/h10H,6-9H2,1-5H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKRYTSOHMIYAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)(C)C)N1CCN(CC1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7508314.png)
![1-[(3,5-Dimethylphenyl)methyl]-4-methoxypiperidine](/img/structure/B7508318.png)



![1-[4-(1-Ethylindole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7508339.png)




![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508389.png)
